molecular formula C33H42O17 B12297392 6-O-(2'',3''-Di-O-acyl)alpha-L-rhamnopyranosylcatalpol CAS No. 82012-45-1

6-O-(2'',3''-Di-O-acyl)alpha-L-rhamnopyranosylcatalpol

Cat. No.: B12297392
CAS No.: 82012-45-1
M. Wt: 710.7 g/mol
InChI Key: AUVKOEQGZIDTGI-RMKNXTFCSA-N
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Description

6-O-(2’‘,3’'-Di-O-acyl)alpha-L-rhamnopyranosylcatalpol is a complex iridoid glycoside derived from natural sources such as plants. Iridoid glycosides are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This compound is particularly interesting due to its unique structure, which includes acyl groups attached to the rhamnopyranosyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-(2’‘,3’'-Di-O-acyl)alpha-L-rhamnopyranosylcatalpol typically involves the acylation of alpha-L-rhamnopyranosylcatalpol. The acylation process can be carried out using acyl anhydrides or acyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted under mild conditions to prevent degradation of the glycoside moiety .

Industrial Production Methods

Industrial production of this compound may involve extraction from plant sources followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized acylation reactions, ensuring high yield and purity. The choice of acylating agents and reaction conditions is crucial to achieve the desired di-O-acylation without over-acylation or degradation .

Chemical Reactions Analysis

Types of Reactions

6-O-(2’‘,3’'-Di-O-acyl)alpha-L-rhamnopyranosylcatalpol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted derivatives with various functional groups replacing the acyl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-O-(2’‘,3’'-Di-O-acyl)alpha-L-rhamnopyranosylcatalpol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-O-(2’‘,3’'-Di-O-acyl)alpha-L-rhamnopyranosylcatalpol is unique due to its specific acylation pattern, which enhances its lipophilicity and potentially its biological activity. The presence of acyl groups may also improve its stability and solubility in various solvents, making it more versatile for different applications .

Properties

CAS No.

82012-45-1

Molecular Formula

C33H42O17

Molecular Weight

710.7 g/mol

IUPAC Name

[4-acetyloxy-5-hydroxy-2-[[2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-6-methyloxan-3-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C33H42O17/c1-14-22(38)27(45-15(2)36)28(47-20(37)9-6-16-4-7-17(42-3)8-5-16)32(44-14)48-26-18-10-11-43-30(21(18)33(13-35)29(26)50-33)49-31-25(41)24(40)23(39)19(12-34)46-31/h4-11,14,18-19,21-32,34-35,38-41H,12-13H2,1-3H3/b9-6+

InChI Key

AUVKOEQGZIDTGI-RMKNXTFCSA-N

Isomeric SMILES

CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)/C=C/C6=CC=C(C=C6)OC)OC(=O)C)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C=CC6=CC=C(C=C6)OC)OC(=O)C)O

Origin of Product

United States

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